N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O7S/c1-31-18-9-8-16(12-19(18)32-2)34(29,30)26-10-5-11-33-20(26)14-25-22(28)21(27)24-13-15-6-3-4-7-17(15)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWFUXDTFTTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features for Comparison:
Sulfonyl Aromatic Substituents : Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., fluoro) groups.
Amide Substituents : Variations in aromatic or aliphatic groups attached to the ethanediamide bridge.
Heterocyclic Core : Differences in ring size (e.g., six-membered 1,3-oxazinan vs. five-membered isoxazoles).
Table 1: Structural Comparison of Selected Analogs
Key Findings from Comparative Analysis
a. Sulfonyl Group Influence
- The 3,4-dimethoxybenzenesulfonyl group in the target compound (vs. Methoxy groups may enhance solubility compared to halogenated analogs .
- 4-Fluorobenzenesulfonyl () lacks steric hindrance, favoring simpler synthetic routes but possibly reducing target specificity .
b. Amide Substituent Effects
- The 2-fluorophenylmethyl group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to the 2-methoxybenzyl group (, logP ~2.2), which could improve membrane permeability but reduce aqueous solubility .
c. Heterocyclic Core Stability
- The six-membered 1,3-oxazinan ring (present in all analogs) offers conformational flexibility, which may enhance metabolic stability compared to smaller heterocycles like isoxazoles () .
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a complex sulfonamide derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
Structural Characteristics
- Sulfonamide Group : Contributes to the compound's ability to interact with biological targets.
- Oxazinan Ring : Provides structural stability and influences pharmacokinetics.
- Dimethoxy Substituents : Enhance lipophilicity and may affect receptor binding.
This compound has shown potential as an inhibitor of specific enzymes and receptors involved in disease pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrases and certain proteases.
Efficacy in Research Studies
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Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. For instance:
- Study A reported a significant reduction in viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Study B demonstrated inhibition of tumor growth in xenograft models.
-
Antimicrobial Properties : The compound has shown activity against several bacterial strains, suggesting potential use as an antibiotic agent:
- Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Effects : In vitro assays indicated that the compound reduces the production of pro-inflammatory cytokines in macrophages, highlighting its potential for treating inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study A | Inhibition of MCF-7 cell proliferation (IC50 = 12 µM) | |
| Study B | Reduced tumor growth in xenograft models | |
| Study C | MIC of 32 µg/mL against Staphylococcus aureus |
Absorption and Distribution
The compound exhibits favorable absorption characteristics due to its lipophilic nature. Studies suggest that it can cross biological membranes effectively, which is crucial for its therapeutic efficacy.
Metabolism and Excretion
Metabolic pathways involve phase I and II reactions, leading to various metabolites that may contribute to its overall pharmacological profile. Excretion primarily occurs via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
